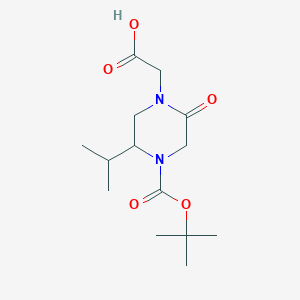
4-Carboxymethyl-2-isopropyl-5-oxo-piperazine-1-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-CARBOXYMETHYL-2-ISOPROPYL-5-OXO-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a piperazine ring substituted with carboxymethyl, isopropyl, and oxo groups, as well as a tert-butyl ester moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-CARBOXYMETHYL-2-ISOPROPYL-5-OXO-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of amino acids with tert-butyl esters. This can be achieved by treating the amino acids with bis(trifluoromethanesulfonyl)imide in tert-butyl acetate, resulting in the formation of tert-butyl esters with free amino groups . Another method involves the use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as reagents to convert protected amino acids into tert-butyl esters .
Industrial Production Methods
In industrial settings, the production of tert-butyl esters often employs flow microreactor systems, which offer efficient and sustainable synthesis routes. These systems allow for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, enhancing the scalability and versatility of the production process .
Chemical Reactions Analysis
Types of Reactions
®-4-CARBOXYMETHYL-2-ISOPROPYL-5-OXO-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER undergoes several types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with reagents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bis(trifluoromethanesulfonyl)imide, tert-butyl acetate, anhydrous magnesium sulfate, and boron trifluoride diethyl etherate . Reaction conditions often involve mild temperatures and the use of catalytic amounts of reagents to achieve high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
®-4-CARBOXYMETHYL-2-ISOPROPYL-5-OXO-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of ®-4-CARBOXYMETHYL-2-ISOPROPYL-5-OXO-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER involves its interaction with specific molecular targets and pathways. The tert-butyl ester group acts as a protecting group for carboxylic acids, preventing unwanted reactions during synthesis . The compound’s stability against nucleophiles and reducing agents allows it to maintain its structure and functionality under various conditions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl Nα-Protected Amino Acid Esters: These compounds are extensively used in peptide synthesis and share similar protecting group properties with ®-4-CARBOXYMETHYL-2-ISOPROPYL-5-OXO-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER.
tert-Butyl Carbamates: These compounds also serve as protecting groups for amino acids and exhibit similar stability and reactivity.
Uniqueness
What sets ®-4-CARBOXYMETHYL-2-ISOPROPYL-5-OXO-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER apart is its specific combination of functional groups, which imparts unique chemical properties and reactivity. The presence of the piperazine ring, along with the carboxymethyl, isopropyl, and oxo groups, makes it particularly valuable in specialized applications in chemistry, biology, and medicine .
Properties
Molecular Formula |
C14H24N2O5 |
|---|---|
Molecular Weight |
300.35 g/mol |
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxo-5-propan-2-ylpiperazin-1-yl]acetic acid |
InChI |
InChI=1S/C14H24N2O5/c1-9(2)10-6-15(8-12(18)19)11(17)7-16(10)13(20)21-14(3,4)5/h9-10H,6-8H2,1-5H3,(H,18,19) |
InChI Key |
MKNNJWDQHQGEHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CN(C(=O)CN1C(=O)OC(C)(C)C)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















